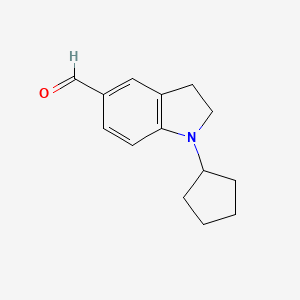

1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde

Description

Properties

IUPAC Name |

1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCJUEVZZWFRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde .

Physicochemical Profile & Synthetic Utility in Drug Discovery[1][2][3]

Part 1: Executive Summary & Identification

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and other bioactive small molecules.[1] Its structure features an indoline (2,3-dihydro-1H-indole) core, N-substituted with a lipophilic cyclopentyl group and functionalized at the C5 position with a reactive aldehyde.[1]

This scaffold is distinct from its aromatic analog (indole) due to the saturation of the C2-C3 bond, which alters its electronic properties and directs electrophilic substitution to the C5 position (para to the nitrogen) rather than the C3 position typical of indoles.

| Property | Data |

| CAS Number | 876716-80-2 |

| IUPAC Name | This compound |

| Synonyms | 1-Cyclopentylindoline-5-carbaldehyde; 1-Cyclopentyl-5-formylindoline |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Physical State | Solid (typically pale yellow to orange) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.5 (Lipophilic) |

Part 2: Synthetic Methodology (Autonomy & Logic)[3]

The synthesis of this compound requires a two-step sequence designed to install the lipophilic handle before functionalizing the aromatic ring.[1] This order of operations prevents regioselectivity issues during the formylation step.[1]

Step 1: Reductive Amination (N-Alkylation)

Objective: Install the cyclopentyl group on the indoline nitrogen.[1]

-

Rationale: Direct alkylation with cyclopentyl bromide is possible but often leads to elimination side products (cyclopentene).[1] Reductive amination using cyclopentanone is milder and higher yielding.[1]

-

Protocol:

-

Dissolve Indoline (1.0 eq) and Cyclopentanone (1.2 eq) in 1,2-dichloroethane (DCE).

-

Add Acetic Acid (1.5 eq) to activate the ketone.[1] Stir for 30 minutes to form the iminium ion intermediate.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Quench: Saturated NaHCO₃ solution. Extract with DCM.[1]

-

Result: 1-Cyclopentylindoline.[1]

-

Step 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde at the C5 position.[1]

-

Mechanistic Insight: Unlike indole (which formylates at C3), indoline behaves like an N-alkyl aniline.[1] The nitrogen lone pair donates electron density into the benzene ring, activating the para position (C5) and ortho position (C7).[1] Steric hindrance from the N-cyclopentyl group heavily favors the C5 position.[1]

-

Protocol:

-

Prepare the Vilsmeier reagent: Add POCl₃ (1.2 eq) dropwise to anhydrous DMF (3.0 eq) at 0°C. Stir until the salt precipitates/solution turns yellow.[1]

-

Dissolve 1-Cyclopentylindoline (from Step 1) in DMF and add slowly to the Vilsmeier reagent at 0°C.

-

Heat the reaction to 60–80°C for 2–4 hours.

-

Hydrolysis: Pour the reaction mixture into ice water and neutralize with sodium acetate or NaOH to hydrolyze the iminium intermediate to the aldehyde.

-

Purification: Recrystallization from Ethanol/Hexanes or Column Chromatography (SiO₂, Hexane:EtOAc).

-

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and the critical regiochemical divergence between Indole and Indoline scaffolds.

Figure 1: Synthetic pathway highlighting the reductive amination and C5-selective formylation.[1]

Part 4: Applications in Drug Development[3][4][5]

1. S1P Receptor Modulators

The 1-substituted indoline-5-carbaldehyde scaffold is a "privileged structure" in the design of Sphingosine-1-Phosphate (S1P) receptor agonists .[1]

-

Mechanism: The aldehyde serves as a linchpin for Knoevenagel condensations or reductive aminations to attach polar "head groups" (e.g., amino acids, carboxylic acids) required for binding to the S1P receptor's polar pocket.[1]

-

Lipophilic Tail: The cyclopentyl group occupies the hydrophobic pocket of the GPCR, mimicking the alkyl chain of the endogenous sphingosine ligand.[1]

-

Relevance: This structural motif is analogous to intermediates used in the synthesis of second-generation S1P modulators (e.g., Etrasimod analogs), where the indoline core provides conformational rigidity compared to flexible alkyl chains.[1]

2. Medicinal Chemistry Scaffold

-

Indomethacin Analogs: The indoline core is isosteric with the indole core of NSAIDs like Indomethacin.[1] The C5-aldehyde allows for the rapid diversification of the "right-hand" side of the molecule to tune potency and COX-1/COX-2 selectivity.

-

Cannabinoid Ligands: N-alkylated indole/indoline derivatives are frequent scaffolds for CB2 receptor agonists, investigated for neuropathic pain management.[1]

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to the corresponding carboxylic acid (1-cyclopentylindoline-5-carboxylic acid) upon prolonged exposure to air.[1]

References

-

PubChem . (2025).[1] Indole-5-carboxaldehyde (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry . (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. (Demonstrates reactivity of indole/indoline aldehydes). Retrieved from [Link]

-

Journal of Medicinal Chemistry . (2010). Discovery of Potent S1P1 Agonists. (Contextualizes the utility of N-alkylated indoline scaffolds). Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde: A Methodological Blueprint

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The functionalization of the 2,3-dihydro-1H-indole (indoline) core, particularly with moieties that can modulate receptor binding and pharmacokinetic properties, is of significant interest to drug development professionals. This guide provides a comprehensive, in-depth technical framework for the synthesis, crystallization, and complete crystal structure determination of a novel indoline derivative, 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde. While the crystal structure of this specific molecule has not been previously reported, this document serves as a methodological blueprint, detailing a robust workflow from initial synthesis to final structural analysis. We will explore the causality behind key experimental choices, from the selection of synthetic routes to the nuances of single-crystal growth and X-ray diffraction analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply crystallographic techniques to novel small molecules.

Part 1: Synthesis of this compound

The synthesis of the target compound can be approached through a logical sequence of reactions, starting from a readily available precursor. A plausible and efficient synthetic route involves the N-alkylation of indoline followed by formylation.

Synthetic Strategy Overview

The proposed synthesis begins with the N-alkylation of commercially available 2,3-dihydro-1H-indole (indoline) with cyclopentyl bromide. This is a standard nucleophilic substitution where the indole nitrogen acts as the nucleophile.[1][2] The subsequent introduction of the carbaldehyde group at the C5 position can be achieved via a Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic rings.[3][4][5]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentyl-2,3-dihydro-1H-indole

-

Rationale: This step introduces the cyclopentyl group onto the indoline nitrogen. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is a standard and effective method for the N-alkylation of indoles and related heterocycles.[1] The base deprotonates the nitrogen, creating a more nucleophilic anion that readily reacts with the alkyl halide.

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then carefully add anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2,3-dihydro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add cyclopentyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-2,3-dihydro-1H-indole.

-

Protocol 2: Synthesis of this compound

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic systems.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, which acts as the electrophile. The formylation is expected to occur at the C5 position, which is para to the nitrogen atom and thus electronically activated.

-

Procedure:

-

In a dry, nitrogen-flushed flask, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[3]

-

In a separate flask, dissolve 1-cyclopentyl-2,3-dihydro-1H-indole (1.0 equivalent) in anhydrous DMF.

-

Add the solution of the indoline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 3-5 hours, monitoring by TLC.[5]

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water. If no precipitate forms, extract the mixture with dichloromethane (3x).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

-

Part 2: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in determining a crystal structure.[6] The goal is to encourage the slow formation of a well-ordered, single crystalline lattice from a supersaturated solution.

Principles of Crystallization

Crystal growth is a two-step process: nucleation and growth. Nucleation is the formation of a small, stable crystalline aggregate. This is followed by the growth phase, where more molecules from the solution deposit onto the nucleus in an ordered fashion. The key is to control the rate of supersaturation to favor slow growth over rapid nucleation, which often leads to microcrystalline powders.[7]

Crystallization Techniques

Several techniques can be employed, often in parallel, to find the optimal conditions for crystal growth.[8][9]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a vial with a loosely fitting cap (or covered with parafilm with a few pinholes).[10][11][12] The solvent slowly evaporates, increasing the concentration of the solute until crystals form. This is often the simplest and first method to try.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble.[8][13][14][15] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is carefully layered on top without mixing.[9] Crystals form at the interface as the solvents slowly diffuse into one another.

Caption: Common techniques for single crystal growth.

Protocol for Crystallization Screening

-

Solubility Assessment: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol, toluene) to identify "good" solvents (high solubility) and "poor" or "anti-solvents" (low solubility).

-

Prepare Stock Solution: Create a concentrated stock solution of the compound in a "good" solvent.

-

Set Up Crystallization Trials:

-

Slow Evaporation: Dispense the stock solution into several small vials. Cover each with parafilm and pierce with one to three holes of varying sizes to control the evaporation rate.

-

Vapor Diffusion: Place a small drop of the stock solution on a siliconized glass slide. Invert the slide over a well containing an anti-solvent.

-

Solvent Layering: Place the stock solution in the bottom of several NMR tubes. Carefully layer different anti-solvents on top.

-

-

Incubation: Store all trials in a vibration-free location and monitor periodically over days to weeks for crystal formation.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, SCXRD analysis can be performed to determine the atomic arrangement.[10][16]

SCXRD Workflow

The process involves mounting the crystal, collecting diffraction data, processing the data, and then solving and refining the crystal structure.[17][18]

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Detailed Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[16][19]

-

Data Processing:

-

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal lattice type.

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: The intensities from all images are scaled and symmetry-equivalent reflections are merged to create a final reflection data file (.hkl).

-

-

Structure Solution and Refinement:

-

Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule's structure can be built.

-

Refinement: The initial model is refined against the experimental diffraction data using a least-squares method. Programs like SHELXL are widely used for this purpose.[20][21] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Part 4: Analysis and Interpretation of the Crystal Structure

The final refined structure provides a wealth of information at the atomic level.

Expected Crystallographic Data

The successful structure determination would yield precise data on the molecule's three-dimensional arrangement.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal lattice (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor (R1) | A measure of the agreement between the model and the data (typically < 0.05) |

| Bond Lengths/Angles | Precise intramolecular distances and angles |

Molecular Geometry and Intermolecular Interactions

The refined structure will reveal the precise bond lengths, bond angles, and torsion angles, defining the conformation of the cyclopentyl ring and the indoline system. Of particular interest is the analysis of the crystal packing, which describes how individual molecules arrange themselves in the solid state. This is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially C-H···π or π-π stacking interactions.[22][23]

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[24][25][26] This method maps the close contacts a molecule has with its neighbors in the crystal, providing a detailed picture of the forces holding the crystal together. The surface can be color-coded to highlight different types of interactions and their relative strengths.

Caption: Workflow for Hirshfeld surface analysis of intermolecular interactions.

Conclusion

This guide outlines a complete and robust methodological approach for determining the crystal structure of this compound. By following a logical progression from targeted synthesis through meticulous crystallization and state-of-the-art single-crystal X-ray diffraction analysis, researchers can obtain a precise three-dimensional atomic model of the molecule. The resulting structural data, including detailed insights into molecular conformation and intermolecular interactions, are invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This blueprint provides the necessary technical foundation for the successful structural elucidation of this and other novel small molecules.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. [Link]

-

Linac Coherent Light Source. (n.d.). Crystal Growth | Biology. [Link]

-

University of Bath. (2006, January 8). Crystallisation Techniques. [Link]

-

University of Missouri-St. Louis. (n.d.). The Slow Evaporation Method. [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

-

Proteopedia. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Zhdankin, V. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

-

Mohammadi, A. A., & Mahdavi, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-29. [Link]

-

Yang, J.-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15835–15844. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

ResearchGate. (n.d.). Hirshfeld surface analysis of the crystal structures. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

-

Al-Buriahi, A. K., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453. [Link]

-

Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2786-2790. [Link]

-

Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126. [Link]

-

Evans, G. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 469–480. [Link]

-

Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. [Link]

-

Akutagawa, T., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Müller, P. (Ed.). (2009). Crystal structure refinement. Oxford University Press. [Link]

-

Snell, E. H. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

-

Kudos. (n.d.). How to grow single crystals of small organic molecules. Easy, fast, efficient. [Link]

-

Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

-

Rosenfield, R. E., et al. (1987). Structural Aspects of Intermolecular Interactions. Journal of the American Chemical Society, 109(14), 4292-4297. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. [Link]

-

White, A. W., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 57(31), 9993-9997. [Link]

-

Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2131. [Link]

-

Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1549-1558. [Link]

-

University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2409-2415. [Link]

-

Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 294-299. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

-

Karchava, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7483. [Link]

-

Auricchio, F., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(7), 803. [Link]

-

Balaraman, K., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – An Asian Journal, 14(24), 4647-4652. [Link]

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. sid.ir [sid.ir]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. unifr.ch [unifr.ch]

- 9. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 10. depts.washington.edu [depts.washington.edu]

- 11. Slow Evaporation Method [people.chem.umass.edu]

- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 14. hamptonresearch.com [hamptonresearch.com]

- 15. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. resources.rigaku.com [resources.rigaku.com]

- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling & Handling of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde

[1]

Executive Summary

This compound (CAS: 876716-80-2) is a lipophilic intermediate frequently utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1][2][3] Its core structure—an N-alkylated indoline scaffold with a reactive aldehyde handle—dictates a specific solubility profile characterized by low aqueous solubility and high affinity for polar aprotic solvents .

This guide provides a standardized approach to solubilizing this compound for synthetic applications (SNAr, reductive amination) and biological assays, ensuring experimental reproducibility and compound stability.

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecular architecture is the first step to mastering solubility. The molecule consists of a lipophilic cyclopentyl group attached to the nitrogen of a 2,3-dihydro-1H-indole (indoline) core, with a polar aldehyde functionality at the 5-position.[1]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 876716-80-2 | Unique Identifier |

| Molecular Formula | C₁₄H₁₇NO | Moderate Molecular Weight (215.29 g/mol ) |

| Core Scaffold | Indoline (2,3-dihydroindole) | More basic than indole; prone to oxidation |

| LogP (Predicted) | ~3.2 – 3.8 | Highly Lipophilic; Water Insoluble |

| H-Bond Donors | 0 | No -NH or -OH groups to facilitate water interaction |

| H-Bond Acceptors | 2 (N, O) | Interaction with polar solvents (DMSO, Alcohols) |

| pKa (Conjugate Acid) | ~2.0 – 3.0 (Estimated) | Weakly basic N; soluble in strong aqueous acids (with degradation risk) |

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on dielectric constant and polarity. This table is derived from standard "Like Dissolves Like" principles applied to N-alkylated aniline derivatives.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMA | Excellent (>50 mg/mL) | Stock solutions for bioassays; Cryopreservation.[1] |

| Chlorinated | DCM, Chloroform | Excellent (>50 mg/mL) | Synthetic workups; Chromatography loading. |

| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Recrystallization (often requires heating). |

| Ethers | THF, Dioxane | Good (>20 mg/mL) | Reaction solvents (e.g., Grignard, Reductions). |

| Esters | Ethyl Acetate | Moderate (5–15 mg/mL) | Extraction layers; TLC mobile phases. |

| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Biological media (requires carrier/surfactant). |

Critical Note: While soluble in alcohols, the aldehyde group can form hemiacetals in methanol/ethanol upon prolonged storage or acid catalysis. DMSO is the preferred solvent for long-term storage of stock solutions.

Experimental Workflows

Workflow A: Preparation of Stock Solution (10 mM)

For biological assays or high-throughput screening.[1]

-

Weighing: Accurately weigh 2.15 mg of the compound into a sterile amber glass vial (aldehyde is light-sensitive).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents acetal formation and suppresses volatility.

-

-

Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and yellow/orange.[4]

-

QC Check: Inspect for particulates. If turbid, sonicate for 1 minute in a water bath (<30°C).

-

Storage: Aliquot into single-use vials and store at -20°C.

Workflow B: Solubility Determination Protocol

A self-validating method to determine the saturation limit in a specific solvent.[1]

-

Saturation: Add excess solid (approx. 10 mg) to 0.5 mL of the target solvent.

-

Equilibration: Agitate at 25°C for 24 hours (Thermodynamic Solubility).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm or max absorbance).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for solvent selection and troubleshooting precipitation issues.

Caption: Decision tree for solvent selection and troubleshooting precipitation in aqueous media.

Stability & Handling Risks

Oxidation (Aldehyde)

The C-5 aldehyde is susceptible to autoxidation to the carboxylic acid (1-cyclopentyl-2,3-dihydro-1H-indole-5-carboxylic acid) upon exposure to air.[1]

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).

-

Detection: Appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR or a downfield shift in proton NMR.

Acetal Formation

In the presence of alcohols (MeOH, EtOH) and trace acid, the aldehyde can convert to a dimethyl acetal.

-

Mitigation: Avoid storing methanolic solutions for >24 hours. Use ACN or DMSO for HPLC injection solvents.

Protonation

The indoline nitrogen is tertiary and moderately basic.

-

Effect: In acidic aqueous media (pH < 3), solubility increases drastically due to protonation, but this may catalyze side reactions involving the aldehyde.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde (Analogous Structure). Retrieved from [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Methodological & Application

Precision Functionalization of the Indole N-H Motif

Application Note: AN-IND-042

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 3000 natural isolates and significant pharmaceutical agents (e.g., Vincristine, Tadalafil). The functionalization of the indole N-H group (

Chemical Grounding: The N1 vs. C3 Dilemma

To successfully functionalize the nitrogen, one must understand the electronic distribution of the indolyl anion.

-

The Challenge: Upon deprotonation, the negative charge is delocalized. While the nitrogen (N1) holds significant electron density, the C3 position is inherently nucleophilic (enamine-like character).

-

The Solution (Hard/Soft Acid-Base Theory):

-

N1-Attack: Favored by hard electrophiles (alkyl halides) and ionic conditions (dissociated ion pairs, e.g., K+ in highly polar solvents).

-

C3-Attack: Favored by soft electrophiles , tight ion pairs (Li+ salts in non-polar solvents), and Lewis acid catalysis.

-

Decision Matrix: Reaction Selection

The following decision tree outlines the optimal pathway based on substrate class and desired transformation.

Figure 1: Strategic decision tree for selecting the appropriate N-functionalization methodology.

N-Alkylation: Nucleophilic Substitution

Mechanism & Critical Parameters

Standard alkylation proceeds via the

-

Base Selection: Weak bases (

) often fail to drive the reaction to completion in aprotic solvents unless phase transfer catalysts (PTC) are used. Strong bases (NaH, -

Solvent Effects: Polar aprotic solvents (DMF, DMSO) dissociate the Metal-Indolyl ion pair, exposing the "naked" nitrogen anion and enhancing N1-selectivity over C3.

Protocol A: High-Fidelity N-Alkylation (NaH/DMF)

Scope: Primary and unhindered secondary alkyl halides. Safety: NaH releases hydrogen gas. Perform in a well-ventilated hood.

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Solvation: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Note: DMF must be dry. Water quenches the indolyl anion immediately.

-

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.

-

Observation: Vigorous bubbling (

gas) will occur. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete anion formation.

-

-

Alkylation: Re-cool to 0°C (optional, reduces exotherm). Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

-

Monitoring: Stir at RT. Monitor via TLC or LCMS. Most reactions complete within 1–4 hours.

-

Workup: Quench carefully with saturated

(aq). Extract with EtOAc (x3). Wash organic layer with

Expert Insight: The Mitsunobu Limitation

Standard Mitsunobu conditions (DEAD/PPh3) generally fail for indoles because the indole

-

Workaround: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(Tributylphosphine), which can accommodate nucleophiles up to

N-Arylation: Cross-Coupling Strategies

Direct nucleophilic aromatic substitution (

Comparative Analysis: Palladium vs. Copper[1][2]

| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) |

| Catalyst Cost | High ( | Low ($) |

| Temperature | Moderate (80–100°C) | High (80–140°C) |

| Substrate Scope | Broad; tolerates steric bulk & complexity | Good; best for simple aryl halides |

| Sensitivity | Less sensitive, but inert atm recommended | |

| Key Ligands | tBuXPhos , BrettPhos | DMEDA , trans-1,2-cyclohexanediamine |

Protocol B: Palladium-Catalyzed N-Arylation

This protocol utilizes tBuXPhos , a bulky biaryl phosphine ligand designed to facilitate the reductive elimination step, which is often rate-limiting for N-arylation.

Workflow:

Figure 2: The catalytic cycle for Buchwald-Hartwig Amination highlighting the critical deprotonation step.

Step-by-Step Protocol:

-

Reagents: Charge a reaction vial with:

-

Indole substrate (1.0 equiv)

-

Aryl Bromide/Chloride (1.2 equiv)

- (1–2 mol%)

-

tBuXPhos (2–4 mol%) (Ligand:Pd ratio 2:1 is optimal)

-

Base:

(1.5 equiv) or

-

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (concentration 0.2 M) via syringe.

-

Reaction: Heat to 90–100°C.

-

Checkpoint: The reaction mixture usually turns dark brown/orange.

-

-

Completion: Monitor by LCMS. Typical time: 4–12 hours.

-

Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Copper-Catalyzed N-Arylation (Modified Ullmann)

Traditional Ullmann reactions require harsh temperatures (200°C). The use of diamine ligands allows this to proceed at much milder temperatures.

-

Reagents: Charge a sealable tube with:

-

Indole (1.0 equiv)

-

Aryl Iodide (1.2 equiv) (Aryl Bromides require higher temps/longer times)

-

CuI (Copper(I) Iodide, 5–10 mol%)

-

Base:

(2.0 equiv)

-

-

Ligand Addition: Add DMEDA (N,N'-dimethylethylenediamine, 10–20 mol%).

-

Note: The Ligand:Metal ratio should be 2:1.

-

-

Solvent: Add anhydrous DMSO or DMF .

-

Reaction: Seal and heat to 80–110°C.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO/DMF.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Conversion (Alkylation) | Water in solvent/reagents. | Flame-dry glassware; use fresh anhydrous DMF. Ensure NaH is active (grey, not white). |

| C3-Alkylation Observed | "Soft" conditions or tight ion pairing. | Switch to polar aprotic solvent (DMF/DMSO) to separate ion pair. Use harder leaving groups (Iodide > Bromide). |

| Catalyst Poisoning (Pd) | Presence of coordinating groups (thioethers, free amines). | Increase catalyst loading (up to 5 mol%). Switch to precatalysts (e.g., tBuXPhos Pd G3) for faster initiation. |

| Stalled Arylation (Cu) | Oxidation of Cu(I) to Cu(II). | Ensure inert atmosphere. Add a reducing agent (e.g., small amount of ascorbic acid) if necessary, though ligand usually protects Cu. |

References

-

Bordwell, F. G. (1988).[10] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. Link

-

Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P), A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

-

Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C3- vs N1-Position: An Overview. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

The Alchemist's Guide to the Indole Nucleus: Palladium-Catalyzed C-H Functionalization for the Modern Chemist

Foreword: The Enduring Allure of the Indole Scaffold and the Dawn of C-H Activation

The indole framework is a cornerstone of heterocyclic chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules has made the development of efficient and selective methods for its functionalization a paramount objective for synthetic chemists.[1] Traditionally, the modification of the indole ring has relied on classical methods that often require pre-functionalized starting materials, leading to multi-step sequences with limited atom economy.

The advent of transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has revolutionized the logic of organic synthesis.[3][4] Among the various transition metals, palladium has emerged as a particularly versatile and powerful catalyst for the direct functionalization of C-H bonds, offering a more sustainable and efficient pathway to complex molecular architectures.[3] This guide provides a comprehensive overview of palladium-catalyzed C-H functionalization of indoles, offering detailed application notes, field-proven protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel molecular entities.

Navigating the Indole Landscape: Regioselectivity in C-H Functionalization

The indole nucleus presents multiple C-H bonds with distinct reactivities. The pyrrole ring is inherently electron-rich, making the C3 and C2 positions susceptible to electrophilic attack. In contrast, the C-H bonds on the benzene ring (C4, C5, C6, and C7) are less reactive, posing a greater challenge for selective functionalization. Palladium catalysis, often in concert with directing groups, provides the synthetic chemist with a powerful toolkit to navigate this landscape and achieve remarkable levels of regiocontrol.

The Power of Direction: Orchestrating Regioselectivity

Directing groups are molecular scaffolds that coordinate to the palladium catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation. This strategy has been instrumental in unlocking the functionalization of otherwise unreactive positions on the indole ring.

Application Notes & Protocols

This section provides detailed, step-by-step protocols for key palladium-catalyzed C-H functionalization reactions of indoles. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Protocol 1: Direct C2-Arylation of N-H Indoles with Aryl Iodides

The C2-arylation of indoles is a valuable transformation for the synthesis of compounds with potential applications in materials science and medicinal chemistry. This protocol describes a ligand-free approach using a heterogeneous palladium catalyst.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-methylindole (1.0 equiv.), 4-iodoanisole (1.2 equiv.), palladium on carbon (Pd/C, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) to the Schlenk tube to achieve a substrate concentration of 0.2 M.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated indole.[5]

Causality and Insights:

-

Catalyst: Heterogeneous Pd/C is used for its ease of separation and potential for recycling. The absence of a ligand simplifies the reaction setup.[5]

-

Base: Potassium carbonate is a crucial component, likely involved in the deprotonation of the indole N-H and facilitating the catalytic cycle.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Temperature: Elevated temperature is required to overcome the activation energy for the C-H bond cleavage.

Troubleshooting Common Issues:

-

Low Conversion:

-

Formation of Side Products:

-

Homocoupling of aryl iodide: This can occur at high temperatures or with highly active catalysts. Lowering the temperature or catalyst loading may help.

-

N-arylation: While C2-arylation is generally favored under these conditions, some N-arylation may be observed.

-

Protocol 2: Directing Group-Assisted C7-Functionalization of Indoles

Functionalization of the C7 position of the indole nucleus is particularly challenging due to its steric hindrance and lower reactivity. The use of a removable directing group, such as a phosphinoyl group, enables highly selective C7-arylation.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a glovebox, add N-(di-tert-butylphosphinoyl)indole (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a pyridine-type ligand (e.g., 3-chloropyridine, 10 mol%), and silver(I) oxide (Ag₂O, 2.0 equiv.) to an oven-dried vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

-

Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of silica gel.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Causality and Insights:

-

Directing Group: The N-P(O)tBu₂ group is crucial for directing the palladium catalyst to the C7 position.

-

Ligand: The pyridine-type ligand plays a key role in achieving high regioselectivity.

-

Oxidant: Ag₂O is used as an oxidant to regenerate the active Pd(II) catalyst.

Mechanistic Underpinnings: A Glimpse into the Catalytic Cycle

Understanding the mechanism of these transformations is essential for rational optimization and troubleshooting. While the exact details can vary depending on the specific reaction, a general catalytic cycle for palladium-catalyzed C-H alkenylation is depicted below.

Catalytic Cycle for Pd(II)-Catalyzed Alkenylation of Indole:

A simplified catalytic cycle for Pd(II)-catalyzed alkenylation.

The cycle typically begins with the C-H activation of the indole by a Pd(II) species to form an indolyl-palladium(II) intermediate.[3][7] This is followed by migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the alkenylated indole product and a Pd(0) species.[3][7] An oxidant is required to regenerate the active Pd(II) catalyst for the next cycle.[3]

Quantitative Data Summary

The following table summarizes representative examples of palladium-catalyzed C-H functionalization of indoles, highlighting the regioselectivity and yields achieved under different conditions.

| Entry | Functionalization | Position | Catalyst System | Oxidant | Yield (%) | Reference |

| 1 | Arylation | C2 | Pd(OAc)₂/Ag₂O | - | 58-99 | [8] |

| 2 | Alkenylation | C3 | Pd(OAc)₂ | O₂ | up to 97 | [9] |

| 3 | Alkenylation | C2 | PdCl₂(MeCN)₂/Cu(OAc)₂ | Cu(OAc)₂ | moderate to good | [7] |

| 4 | Acylation | C7 | Pd(OAc)₂/Ligand | - | good to excellent | [10] |

Applications in Drug Discovery and Natural Product Synthesis

The power of palladium-catalyzed C-H functionalization is vividly demonstrated in its application to the synthesis of complex and biologically active molecules.

Synthesis of Luzindole, a Melatonin Receptor Antagonist

A notable application is the synthesis of Luzindole, a known melatonin receptor antagonist. An efficient palladium-catalyzed aerobic oxidative cycloisomerization of an o-allylaniline derivative serves as the key step in its construction, showcasing the utility of this methodology in accessing pharmacologically relevant scaffolds.[9]

Workflow for the Synthesis of a Luzindole Precursor:

Key Pd-catalyzed step in the synthesis of a Luzindole precursor.

Conclusion and Future Outlook

Palladium-catalyzed C-H functionalization has fundamentally changed the way chemists approach the synthesis of complex indole-containing molecules. The ability to forge C-C and C-heteroatom bonds directly from ubiquitous C-H bonds offers unparalleled efficiency and atom economy. While significant progress has been made, the field continues to evolve. Future research will likely focus on the development of more sustainable and cost-effective catalysts, the discovery of novel directing groups for even greater control over regioselectivity, and the application of these powerful methods to the synthesis of increasingly complex and impactful molecules for the benefit of science and society.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]

-

Giri, R., & Daugulis, O. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein journal of organic chemistry, 8, 1730-1746. [Link]

-

Giri, R., & Daugulis, O. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]

-

Engelin, C. J., Jensen, T., Rodríguez-Rodríguez, S., & Fristrup, P. (2011). Palladium catalyzed allylic CH alkylation: a mechanistic perspective. Molecules, 16(1), 951-961. [Link]

-

Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C− H Bond Functionalization with Palladium (II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579. [Link]

-

S. Majumder, S. K. Badajena, and D. K. Maiti. (2025). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. [Link]

-

S. Mondal, S. Samanta, S. C. Ghosh, A. K. Dutta, S. M. Islam. (n.d.). Chapter 3. Shodhganga. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC. [Link]

-

Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). ResearchGate. [Link]

-

Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. (n.d.). ResearchGate. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Central Science, 1(5), 271-276. [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2026). ResearchGate. [Link]

-

Lee, S., Lee, H., & Lee, C. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 15(32), 22338-22345. [Link]

-

Lebrasseur, N., & Larrosa, I. (2010). Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides. Chimica Oggi-Chemistry Today, 28(2), 22-24. [Link]

-

Ren, J. W., Tong, M. N., Zhao, Y. F., & Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497-7502. [Link]

-

Nallagonda, R., Rehan, M., & Ghorai, P. (2014). Synthesis of functionalized indoles via palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines. Organic letters, 16(18), 4786-4789. [Link]

-

Zhang, Y., & Chen, G. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 438. [Link]

-

Application of the PdII/NBE‐catalyzed C2 alkylation of NH‐indoles as... (n.d.). ResearchGate. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2013). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organic letters, 15(16), 4292-4295. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. [Link]

-

Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. (2025). RSC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and functionalization of indoles through palladium-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: Aldehyde Functionalization of the Indole Ring

This Application Note is structured to provide an authoritative, protocol-driven guide for the formylation of the indole ring, a critical scaffold in medicinal chemistry.[1]

Executive Summary & Strategic Context

The indole-3-carboxaldehyde moiety is a "privileged structure" in drug discovery, serving as a precursor for tryptamines, β-carbolines, and vinca alkaloids. While the C3 position is inherently nucleophilic, accessing the C2 or C7 positions requires specific "masking" or "directing" strategies.

This guide moves beyond generic textbook descriptions to provide validated, scalable protocols for:

-

C3-Formylation: The Vilsmeier-Haack reaction (The Gold Standard).

-

C2-Formylation: Directed Ortho-Metalation (DoM) via Lithiation.

-

Modern Green Approaches: Lewis-Acid mediated formylation using Orthoesters.

Mechanistic Logic & Regiocontrol

Understanding the electronic bias of the indole ring is prerequisite to successful functionalization.

-

C3-Selectivity (Electrophilic): The nitrogen lone pair donates density into the ring, creating a highest occupied molecular orbital (HOMO) coefficient at C3. Electrophiles (E+) naturally attack here.

-

C2-Selectivity (Lithiation): The C2 proton is the most acidic on the ring (pKa ~38 in DMSO for N-protected indole). Using a strong base (n-BuLi) with a Directing Group (DG) on the nitrogen allows for selective C2-lithiation.

-

C7-Selectivity (Chelation): Requires a coordinating group on the nitrogen to direct the metal to the peri-position (C7), often performed on indoline followed by oxidation.

Decision Pathway for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate formylation strategy based on desired regioselectivity.

Figure 1: Strategic decision tree for selecting the optimal indole formylation pathway based on regiochemical targets.

Protocol A: The Gold Standard (C3-Formylation)

Method: Vilsmeier-Haack Reaction Scope: Robust, scalable, suitable for electron-rich to neutral indoles. Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) followed by Friedel-Crafts type attack.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: Indole (1.0 equiv)[2]

-

Reagent 1: Phosphorus Oxychloride (POCl

) (1.1 - 1.2 equiv) -

Reagent 2: N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent/reagent)

-

Base: 2M NaOH or Sat. Na

CO -

Safety: POCl

is corrosive and reacts violently with water. Perform in a fume hood.

Step-by-Step Protocol

-

Reagent Formation (Critical):

-

Charge a flame-dried round-bottom flask with anhydrous DMF.

-

Cool to 0°C (ice bath).

-

Add POCl

dropwise via syringe or addition funnel. -

Expert Insight: Maintain internal temperature < 10°C. The formation of the Vilsmeier reagent is exothermic. A yellow/orange semi-solid or suspension may form. Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve the indole in a minimum amount of DMF (or add solid if soluble).

-

Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature.

-

-

Reaction Phase:

-

Heat the mixture to 35-40°C for 1-2 hours.

-

Monitoring: TLC usually shows conversion of the non-polar indole to a polar iminium intermediate (often stays at baseline).

-

-

Hydrolysis & Workup:

-

Cool the mixture to 0°C.

-

Quench: Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

-

Basify: Slowly add 2M NaOH or Na

CO -

Observation: The iminium salt hydrolyzes to the aldehyde, which typically precipitates as a solid.

-

Isolation: Filter the solid precipitate. If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

-

-

Purification:

-

Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

-

Data Summary: Vilsmeier-Haack

| Parameter | Specification |

|---|---|

| Typical Yield | 80 - 96% |

| Regioselectivity | >99% C3 |

| Limitation | Acid-sensitive groups (e.g., acetals) may not survive POCl

Protocol B: Regioselective C2-Formylation

Method: Directed Ortho-Metalation (DoM)

Scope: Required when C3 is blocked or C2 functionalization is explicitly targeted.

Prerequisite: The indole nitrogen must be protected with a group that directs lithiation to C2 (e.g., Boc, SO

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: N-Boc-Indole (1.0 equiv)

-

Base: n-Butyllithium (n-BuLi) (1.1 - 1.2 equiv, usually 1.6M or 2.5M in hexanes)

-

Electrophile: Anhydrous DMF (1.5 equiv)

-

Solvent: Anhydrous THF

-

Safety: n-BuLi is pyrophoric. Use strict inert atmosphere (Argon/Nitrogen) and Schlenk techniques.

Step-by-Step Protocol

-

Setup:

-

Flame-dry a Schlenk flask and flush with Argon.[2]

-

Dissolve N-Boc-Indole in anhydrous THF (0.2 M concentration).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Lithiation:

-

Add n-BuLi dropwise over 10-15 minutes.

-

Expert Insight: Directing the lithium to C2 relies on the coordination with the Boc carbonyl oxygen. Stir at -78°C for 1 hour. Do not let the temperature rise, or the Boc group may migrate or cleave (Fries rearrangement).

-

-

Formylation:

-

Add anhydrous DMF dropwise to the lithiated species at -78°C.

-

Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench with Saturated NH

Cl solution. -

Extract with Diethyl Ether or EtOAc.

-

Wash organic layer with water and brine.[1] Dry over MgSO

.

-

-

Deprotection (Optional):

-

The product is N-Boc-indole-2-carboxaldehyde.

-

To remove Boc: Treat with TFA/DCM (1:1) at 0°C or K

CO

-

Data Summary: Lithiation (C2)

| Parameter | Specification |

|---|---|

| Typical Yield | 70 - 85% |

| Regioselectivity | >95% C2 (controlled by N-protecting group) |

| Critical Factor | Temperature control (-78°C) is mandatory to prevent side reactions. |

Protocol C: Modern "Green" Method (Lewis Acid)

Method: BF

Reagents

-

Substrate: Indole

-

Reagent: Trimethyl Orthoformate (TMOF) (1.1 equiv)

-

Catalyst: Boron Trifluoride Diethyl Etherate (BF

[4]·OEt -

Solvent: DCM or solvent-free.

Protocol

-

Dissolve indole and TMOF in DCM at 0°C.

-

Add BF

·OEt -

Stir for 15 minutes.

-

Quench with NaHCO

.[5] Isolate product. -

Note: This method is highly C3 selective and avoids thermal conditions.

Comparative Analysis & Troubleshooting

Method Selection Matrix

| Feature | Vilsmeier-Haack (Method A) | Lithiation/DoM (Method B) | BF3·OEt2 / TMOF (Method C) |

| Primary Target | C3-Aldehyde | C2-Aldehyde | C3-Aldehyde |

| Reagent Cost | Low | Moderate | Moderate |

| Scalability | High (kg scale) | Moderate (cryogenic) | High |

| Safety Profile | Corrosive (POCl | Pyrophoric (n-BuLi) | Flammable (Solvents) |

| Atom Economy | Good | Moderate | Excellent |

Troubleshooting Common Issues

-

Low Yield in VH: Often due to moisture in DMF or old POCl

. Ensure DMF is anhydrous.[1] -

N-Formylation vs C-Formylation: In VH, if the indole nitrogen is not protected, N-formylation is rare due to the instability of N-formyl indoles (they hydrolyze easily). However, in Lithiation, if N is not protected, the N-H proton will be deprotonated first, consuming 1 equiv of n-BuLi. Always use 2+ equiv of base for free indoles or protect the nitrogen.

-

Incomplete Hydrolysis: If the intermediate iminium salt does not hydrolyze, the aldehyde yield will be low. Ensure the quench is basic (pH 9+) and stirred sufficiently.

References

-

Vilsmeier-Haack Protocol: Organic Syntheses, Coll.[2] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).

-

C2-Lithiation Strategy: Organic Syntheses, Coll. Vol. 9, p. 488 (1998); Vol. 74, p. 240 (1997). (Note: Describes C7 lithiation of indoline, but principles of N-Boc direction apply).

-

BF3-Mediated Formylation: Li, X., et al. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate." The Journal of Organic Chemistry, 2012, 77(3), 1579–1584.

-

Iron-Catalyzed Green Method: Wang, Q.-D., et al. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air."[6] Synlett, 2017, 28, 2670-2674.[6]

-

Rieche Formylation: Garcia, O., et al. "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4."[7] Tetrahedron Letters, 2003, 44(27), 4961-4963.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. BJOC - C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation [beilstein-journals.org]

- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]

- 7. Rieche formylation - Wikipedia [en.wikipedia.org]

The Emergent Role of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde in Fluorescent Probe Technology

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are instrumental in visualizing and quantifying biological analytes, elucidating cellular processes, and accelerating high-throughput screening campaigns. Within the diverse landscape of fluorophore precursors, the indole scaffold has long been recognized for its versatility and favorable photophysical properties. This guide delves into a promising, yet underexplored, precursor: 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde . We will explore its synthesis, unique structural attributes, and its application in the rational design of novel fluorescent probes.

The 2,3-dihydrogenation of the indole ring to an indoline structure, coupled with N-alkylation, significantly alters the electronic and steric landscape of the molecule. This modification can lead to enhanced photostability, improved solubility, and a shift in the emission wavelength of the resulting fluorophore, opening new avenues for probe development. The cyclopentyl group at the 1-position, in particular, offers a balance of lipophilicity and conformational rigidity that can be advantageous for cellular uptake and target engagement.

This document provides a comprehensive overview, from the fundamental synthesis of this precursor to detailed protocols for its conversion into advanced fluorescent probes, empowering researchers to harness its potential in their scientific endeavors.

Section 1: Synthesis of the Precursor: this compound

A robust and reproducible synthesis of the precursor is paramount. The following section outlines a logical and experimentally grounded two-step synthetic strategy.

Core Rationale: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process:

-

N-Alkylation of Indoline: Introduction of the cyclopentyl group onto the nitrogen atom of the indoline core.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the carbaldehyde group at the 5-position of the N-alkylated indoline.

This strategy allows for the modular construction of the target molecule, with opportunities for purification and characterization at each stage.

Indoline [label="2,3-Dihydro-1H-indole\n(Indoline)"]; N_Cyclopentylindoline [label="1-Cyclopentyl-2,3-dihydro-1H-indole"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indoline -> N_Cyclopentylindoline [label=" N-Alkylation\n(Cyclopentyl Bromide, Base)"]; N_Cyclopentylindoline -> Target [label=" Vilsmeier-Haack Formylation\n(POCl3, DMF)"]; }

Figure 1: Synthetic workflow for the precursor.

Protocol 1: Synthesis of 1-Cyclopentyl-2,3-dihydro-1H-indole

The N-alkylation of indoline is a well-established transformation. The use of a strong base to deprotonate the indoline nitrogen, followed by reaction with an alkyl halide, is a common and effective method.

Materials:

-

2,3-Dihydro-1H-indole (Indoline)

-

Cyclopentyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous DMF. Stir the mixture until the indoline is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of gas evolution, indicating the formation of the indolide anion.

-

Alkylation: Slowly add cyclopentyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% EtOAc in hexanes).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-cyclopentyl-2,3-dihydro-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation of 1-Cyclopentyl-2,3-dihydro-1H-indole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. For N-alkylated indolines, the formylation is expected to occur regioselectively at the para-position (C5) to the nitrogen atom.

Materials:

-

1-Cyclopentyl-2,3-dihydro-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a dry two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry.

-

Formylation Reaction: In a separate flask, dissolve 1-cyclopentyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM.

-

Add the solution of the indoline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Section 2: Application in Fluorescent Probe Synthesis

The aldehyde functionality of this compound serves as a versatile chemical handle for the construction of a wide array of fluorescent probes. The condensation of the aldehyde with various nucleophiles, particularly those containing a fluorogenic moiety, is a common and effective strategy.

Principle of Condensation-Based Probe Synthesis

The core principle involves the reaction of the aldehyde group with a primary amine or an active methylene group to form a new covalent bond, thereby conjugating the indoline scaffold with a fluorophore or a fluorogenic unit. This reaction often leads to a significant change in the photophysical properties of the molecule, resulting in a "turn-on" or ratiometric fluorescent response upon reaction with an analyte.

Precursor [label="1-Cyclopentyl-2,3-dihydro-1H-\nindole-5-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FluorogenicHydrazine [label="Fluorogenic Hydrazine\n(e.g., Dansyl Hydrazine)"]; ActiveMethylene [label="Active Methylene Compound\n(e.g., TCF)"]; HydrazoneProbe [label="Hydrazone-based Fluorescent Probe"]; VinyleneProbe [label="Vinylene-based Fluorescent Probe"];

Precursor -> HydrazoneProbe [label="Condensation"]; FluorogenicHydrazine -> HydrazoneProbe; Precursor -> VinyleneProbe [label="Knoevenagel Condensation"]; ActiveMethylene -> VinyleneProbe; }

Figure 2: General strategies for fluorescent probe synthesis.

Protocol 3: Synthesis of a Dansyl Hydrazone-Based Fluorescent Probe

Dansyl hydrazine is a widely used fluorogenic reagent that reacts with aldehydes to form highly fluorescent hydrazones. The resulting probe often exhibits environmentally sensitive fluorescence, making it useful for sensing changes in polarity or binding events.

Materials:

-

This compound

-

Dansyl hydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add dansyl hydrazine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reaction Monitoring: Heat the reaction mixture to reflux for 2-6 hours. Monitor the formation of the fluorescent product by TLC, visualizing the plate under a UV lamp.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and induce crystallization or purify by column chromatography on silica gel.

Protocol 4: Synthesis of a TCF-Based Fluorescent Probe

2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) is a popular building block for constructing fluorescent probes with large Stokes shifts and "turn-on" fluorescence upon reaction with aldehydes via Knoevenagel condensation.

Materials:

-

This compound

-

2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF)

-

Acetonitrile

-

Piperidine (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and TCF (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add a catalytic amount of piperidine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be monitored by the appearance of a deeply colored and fluorescent product by TLC.

-

Isolation: Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired TCF-based fluorescent probe.

Section 3: Anticipated Photophysical Properties and Applications

The unique structural features of probes derived from this compound are expected to confer desirable photophysical properties.

Expected Spectroscopic Characteristics